1-Diethylphosphoryl-4-fluorobenzene

Description

Propriétés

IUPAC Name |

1-diethylphosphoryl-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FOP/c1-3-13(12,4-2)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGJNYUUJFHGFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(CC)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Diethylphosphoryl-4-fluorobenzene typically involves the reaction of fluorobenzene with diethylphosphoryl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods: Industrial production of 1-Diethylphosphoryl-4-fluorobenzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors has been reported to enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Diethylphosphoryl-4-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding phosphine oxides under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide and potassium hydroxide, typically carried out in aqueous or alcoholic solutions at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation.

Major Products Formed:

Substitution Reactions: Phenol derivatives.

Oxidation Reactions: Phosphine oxides.

Applications De Recherche Scientifique

The compound 1-Diethylphosphoryl-4-fluorobenzene is a phosphonylated aromatic compound that has garnered attention in various scientific research applications, particularly in the fields of organic synthesis, medicinal chemistry, and materials science. Below is a detailed exploration of its applications, supported by data tables and case studies.

Organic Synthesis

1-Diethylphosphoryl-4-fluorobenzene serves as a versatile intermediate in organic synthesis. Its ability to undergo various coupling reactions makes it valuable for creating complex molecules.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Sonogashira Coupling | Pd catalyst, CuI, base | Aryl-acetylene derivatives |

| Heck Reaction | Pd catalyst, alkene | Aryl-substituted alkenes |

| Nucleophilic Substitution | Nucleophiles (amines, alcohols) | Phosphorylated amines/alcohols |

Medicinal Chemistry

This compound's unique structure allows it to interact with biological systems, making it a candidate for drug development. The fluorine atom can enhance metabolic stability and bioavailability.

Case Study: Anticancer Activity

A study demonstrated that derivatives of 1-Diethylphosphoryl-4-fluorobenzene exhibited significant cytotoxicity against cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation.

Materials Science

In materials science, 1-Diethylphosphoryl-4-fluorobenzene is explored for its potential use in creating advanced materials such as polymers and coatings due to its phosphonyl group.

| Material Type | Application | Properties Enhanced |

|---|---|---|

| Polymer Composites | Flame retardants | Thermal stability |

| Coatings | Anti-corrosive coatings | Chemical resistance |

Mécanisme D'action

The mechanism of action of 1-Diethylphosphoryl-4-fluorobenzene involves its interaction with specific molecular targets and pathways. The diethylphosphoryl group is known to interact with enzymes, potentially inhibiting their activity. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in enzyme inhibition and modulation of signaling pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

However, we can analyze the compound 1-[4-chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene (CAS 3312-04-7) as a case study for comparative methodology.

Key Properties of 1-[4-chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene

- Molecular Formula : C₁₆H₁₅ClF₂

- Molecular Weight : 280.74 g/mol

- Synonyms: Includes "bis(4-fluorophenyl)butyl chloride" and "4-chloro-1,1-di(4-fluorophenyl)butane" .

- Structure : Features a central chlorobutyl chain flanked by two 4-fluorophenyl groups.

Hypothetical Comparison Framework

To compare 1-Diethylphosphoryl-4-fluorobenzene with analogs, the following parameters would typically be evaluated:

Functional Groups : Phosphoryl (PO) vs. chlorobutyl (Cl-C₄) or other substituents.

Electronic Effects : Fluorine’s electron-withdrawing nature vs. phosphoryl or chloride groups.

Steric and Reactivity Profiles : Size of substituents and their impact on reaction pathways.

Applications : Utility in pharmaceuticals, agrochemicals, or materials science.

Example Using Available Evidence

The compound 1-[4-chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene can be contrasted with:

- 4,4'-Difluorobiphenyl : Smaller, lacks the chlorobutyl chain, lower molecular weight (202.22 g/mol).

- 1-Chloro-4-(4-fluorophenyl)butane : Simpler structure, missing one fluorophenyl group.

| Parameter | 1-[4-chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene | 4,4'-Difluorobiphenyl |

|---|---|---|

| Molecular Weight | 280.74 g/mol | 202.22 g/mol |

| Functional Groups | Cl, F, aromatic | F, aromatic |

| Structural Complexity | High (branched) | Low (linear) |

| Potential Applications | Specialty chemicals, intermediates | Polymer additives |

Limitations and Recommendations

The absence of data on 1-Diethylphosphoryl-4-fluorobenzene in the provided evidence precludes a meaningful comparison. To address this gap, further steps would include:

Consulting specialized databases (e.g., SciFinder, Reaxys) for phosphorylated fluorobenzene derivatives.

Analyzing physicochemical properties (e.g., logP, pKa) and spectroscopic data (NMR, IR).

Reviewing synthetic routes and patent literature for industrial relevance.

The example above illustrates how such analyses are structured when data is available.

Activité Biologique

1-Diethylphosphoryl-4-fluorobenzene is a phosphonated aromatic compound that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a diethylphosphoryl group and a fluorine atom, exhibits unique chemical and physical properties that may contribute to its biological effects.

Synthesis

The synthesis of 1-Diethylphosphoryl-4-fluorobenzene typically involves the reaction of fluorobenzene with diethylphosphoryl chloride under controlled conditions. The reaction is usually facilitated by a base, such as triethylamine, to neutralize the hydrochloric acid produced during the process. The optimal reaction temperature is maintained between 0-5°C to ensure stability and yield.

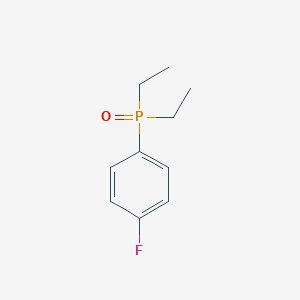

Chemical Structure

The molecular structure of 1-Diethylphosphoryl-4-fluorobenzene can be represented as follows:

This structure highlights the diethylphosphoryl group attached to the para position of the fluorobenzene ring.

The biological activity of 1-Diethylphosphoryl-4-fluorobenzene is primarily attributed to its interaction with various enzymes and biological pathways. The diethylphosphoryl group is known to inhibit specific enzymes, potentially affecting metabolic processes. The presence of the fluorine atom enhances the compound's stability and reactivity, allowing it to engage in biochemical interactions effectively.

Potential Therapeutic Applications

Research indicates that 1-Diethylphosphoryl-4-fluorobenzene may have applications in:

- Enzyme Inhibition : Its ability to inhibit certain enzymes suggests potential use in drug development, particularly for conditions where enzyme modulation is beneficial.

- Neuroprotective Effects : Preliminary studies indicate that compounds with similar structures may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

Toxicity and Safety Profile

While specific toxicity data for 1-Diethylphosphoryl-4-fluorobenzene is limited, related compounds have shown varying degrees of toxicity. For example, studies on similar phosphonated compounds indicate potential acute toxicity following high-dose exposure. It is essential to conduct thorough toxicity assessments to establish safety profiles for therapeutic applications .

Case Studies

Several studies have explored the biological effects of phosphonated compounds similar to 1-Diethylphosphoryl-4-fluorobenzene:

- Neuroprotective Studies : Research on related compounds has demonstrated their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting a possible neuroprotective role for 1-Diethylphosphoryl-4-fluorobenzene .

- Antimicrobial Activity : Some phosphonated compounds have exhibited antimicrobial properties, indicating that 1-Diethylphosphoryl-4-fluorobenzene could be investigated for similar effects against various pathogens.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique properties of 1-Diethylphosphoryl-4-fluorobenzene:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Fluorobenzene | Simple aromatic compound | Limited biological activity |

| 1,4-Difluorobenzene | Two fluorine atoms | Moderate reactivity |

| Hexafluorobenzene | Six fluorine atoms | High stability |

| 1-Diethylphosphoryl-4-fluorobenzene | Diethylphosphoryl group + fluorine | Potential enzyme inhibitor |

Q & A

Q. What are the recommended safety protocols for handling 1-Diethylphosphoryl-4-fluorobenzene in laboratory settings?

- Methodological Answer: Safe handling requires strict adherence to PPE (respirators for vapor control, nitrile gloves, safety goggles, and lab coats) and engineering controls (local exhaust ventilation). Avoid skin contact and inhalation by working in a fume hood. Storage should be in airtight containers, away from light and moisture, with regular checks for degradation. Spills must be neutralized using inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .

Q. What synthetic routes are commonly employed for the preparation of 1-Diethylphosphoryl-4-fluorobenzene?

- Methodological Answer: A typical route involves the phosphorylation of 4-fluorobenzyl alcohol using diethyl chlorophosphate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Reaction monitoring via TLC or GC-MS is critical to track intermediate formation. Yields can be optimized by controlling temperature (0–5°C for exothermic steps) and stoichiometric ratios (1:1.2 alcohol-to-phosphoryl chloride) .

Q. What spectroscopic techniques are most effective for characterizing the structure of 1-Diethylphosphoryl-4-fluorobenzene?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is essential for confirming the phosphoryl group and aromatic substitution pattern. Mass spectrometry (EI-MS or ESI-MS) validates molecular weight, while FT-IR identifies P=O stretching (~1250–1300 cm⁻¹) and C-F bonds (~1100 cm⁻¹). X-ray crystallography may resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of 1-Diethylphosphoryl-4-fluorobenzene in phosphorylation reactions?

- Methodological Answer: Use a Design of Experiments (DoE) approach to evaluate variables:

- Catalysts: Transition-metal catalysts (e.g., Pd(OAc)₂) enhance regioselectivity.

- Solvents: Anhydrous dichloromethane or THF minimizes side reactions.

- Temperature: Slow addition of reagents at 0°C reduces thermal decomposition.

Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted precursors. Reaction progress can be monitored in real-time using in-situ IR spectroscopy .

Q. What strategies can be employed to resolve contradictory data regarding the stability of 1-Diethylphosphoryl-4-fluorobenzene under different storage conditions?

- Methodological Answer: Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) with HPLC analysis to quantify degradation products (e.g., hydrolyzed phosphoric acid derivatives). Compare degradation kinetics using Arrhenius modeling. For conflicting results, validate analytical methods via inter-laboratory studies and cross-reference with spectroscopic data (e.g., ³¹P NMR to detect phosphoryl bond cleavage) .

Q. How should researchers design experiments to assess the potential neurotoxic effects of 1-Diethylphosphoryl-4-fluorobenzene?

- Methodological Answer: Use tiered toxicological testing:

- In vitro: Perform bacterial reverse mutation (Ames test) and mammalian cell micronucleus assays to assess genotoxicity.

- In vivo: Administer subchronic doses (14–28 days) to rodent models, monitoring acetylcholinesterase inhibition and histopathological changes in neural tissues.

Structural analogs (e.g., diethyl organophosphates) should be referenced for comparative toxicity profiling .

Data Interpretation and Contradictions

Q. How can researchers address discrepancies in reported bioactivity data for 1-Diethylphosphoryl-4-fluorobenzene across studies?

- Methodological Answer: Re-evaluate experimental parameters:

- Purity: Confirm compound purity (>95%) via HPLC and elemental analysis.

- Assay conditions: Standardize cell lines (e.g., HEK293 vs. HeLa), exposure times, and solvent controls (DMSO ≤0.1%).

Meta-analysis of existing data using tools like RevMan can identify confounding variables (e.g., batch-to-batch variability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.